molecular formula C10H18O2 B2482540 [1-(Hydroxymethyl)-4,6-dimethylcyclohex-3-en-1-yl]methanol CAS No. 216450-34-9

[1-(Hydroxymethyl)-4,6-dimethylcyclohex-3-en-1-yl]methanol

Cat. No. B2482540
CAS RN: 216450-34-9
M. Wt: 170.252
InChI Key: RJKQYZAMIARAGR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions, including the formation of hydroxymethyl radicals, which can be generated by the radiolysis of methanol and reacted with various substrates. For example, Schuchmann et al. (1986) studied the reactions of hydroxymethyl radicals with dimethyluracil and dimethylthymine, highlighting the complexities that can arise in synthesizing compounds involving hydroxymethyl groups (Schuchmann, Wagner, & von Sonntag, 1986).

Molecular Structure Analysis

The crystal structure and configuration of molecules similar to [1-(Hydroxymethyl)-4,6-dimethylcyclohex-3-en-1-yl]methanol have been investigated, such as in the study by Li, Wang, & Chen (2001), which analyzed the crystal structure of a related compound to understand its molecular arrangement and hydrogen bonding interactions (Li, Wang, & Chen, 2001).

Chemical Reactions and Properties

The chemical reactivity and properties of methanol derivatives, including those with hydroxymethyl groups, are of significant interest. The photoredox reaction of EuIII/EuII in methanol, as investigated by Ishida et al. (1986), demonstrates the potential for innovative synthetic routes involving methanol and highlighting radical mechanisms in chemical reactions (Ishida, Yamashita, Toki, & Takamuku, 1986).

Physical Properties Analysis

Methanol is a fundamental solvent and reagent in organic synthesis, characterized by its polarity, miscibility with water, and flammability. Its properties, as detailed by Offermanns et al. (2014), provide a foundation for understanding the physical characteristics of methanol derivatives (Offermanns, Schulz, Brandes, & Schendler, 2014).

Chemical Properties Analysis

The chemical properties of methanol and its derivatives, including reactivity, synthesis pathways, and interaction with other compounds, are crucial for various applications. For instance, the study by Grabow & Mavrikakis (2011) on the mechanism of methanol synthesis through CO2 and CO hydrogenation sheds light on the complex chemical properties of methanol and its potential for conversion into other valuable chemicals (Grabow & Mavrikakis, 2011).

Scientific Research Applications

Lignin Acidolysis and Chemical Transformations

One study revisits the mechanism of β-O-4 bond cleavage during the acidolysis of lignin, highlighting the significant role of the γ-hydroxymethyl group in the process. This research could provide insights into the degradation and valorization of lignin, a major component of plant biomass, suggesting potential applications in bio-refinery and sustainable chemistry (Yokoyama, 2015).

C1 Chemistry and Catalysis

Another study focuses on C1 chemistry, particularly the synthesis of industrial chemicals from synthesis gas, methane, and carbon dioxide. This research underscores the significance of catalytic processes in transforming simple carbon sources into valuable chemicals, pointing to the potential use of compounds like [1-(Hydroxymethyl)-4,6-dimethylcyclohex-3-en-1-yl]methanol in catalysis and chemical synthesis (Indarto et al., 2008).

Methanol Toxicity and Environmental Impact

Research on the toxicity of crude 4-methylcyclohexanemethanol (MCHM) reviews experimental data and predictive models, providing a context for understanding the environmental and health impacts of methanol-derived compounds. This could be relevant for assessing the safety and regulatory aspects of chemical synthesis and industrial applications (Paustenbach et al., 2015).

Biofuels and Renewable Energy

The conversion of plant biomass to furan derivatives, including a discussion on 5-Hydroxymethylfurfural (HMF) from hexose carbohydrates and lignocellulose, suggests applications in renewable energy and the production of bio-based chemicals. This indicates potential routes for converting similar compounds to valuable products in a bio-economy (Chernyshev et al., 2017).

Methanol as a Chemical Marker in Electrical Engineering

A comprehensive literature review highlights the use of methanol as a chemical marker for assessing solid insulation conditions in power transformers. This application demonstrates the utility of methanol and related compounds in electrical engineering and diagnostics, providing insights into the degradation of insulating materials (Jalbert et al., 2019).

Mechanism of Action

The mechanism of action of a compound usually refers to how it interacts with biological systems. As this seems to be a purely synthetic compound, its mechanism of action in biological systems, if any, is not known .

properties

IUPAC Name

[1-(hydroxymethyl)-4,6-dimethylcyclohex-3-en-1-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-8-3-4-10(6-11,7-12)9(2)5-8/h3,9,11-12H,4-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJKQYZAMIARAGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=CCC1(CO)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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